1-(3-Bromo-4-(bromomethyl)phenyl)ethanone
Beschreibung
1-(3-Bromo-4-(bromomethyl)phenyl)ethanone is a brominated acetophenone derivative characterized by two bromine substituents: one at the 3-position and a bromomethyl group at the 4-position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing bromine atoms and the electrophilic ketone group, enabling participation in nucleophilic substitutions, coupling reactions, and condensations .
Eigenschaften
IUPAC Name |
1-[3-bromo-4-(bromomethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(12)7-2-3-8(5-10)9(11)4-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQORKDKUHNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone typically involves the bromination of 3-methylacetophenone. The reaction conditions include the use of bromine as a reagent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired positions on the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(3-Bromo-4-(bromomethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives under suitable conditions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has indicated that derivatives of 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone exhibit significant antiviral properties. For instance, a compound derived from this structure demonstrated 99% inhibition of yellow fever virus and dengue virus replication at a concentration of 50 µM, with an effective concentration (EC50) value of 0.9 µM. This compound was noted for its favorable therapeutic index, suggesting low cytotoxicity despite the presence of bromine substituents that could potentially cause toxicity through alkylation of biological nucleophiles .
Anticancer Properties
The cytotoxic effects of brominated compounds have been extensively studied in cancer research. In vitro studies on various cancer cell lines, including K562 (chronic myelogenous leukemia) and SW620 (colon cancer), have shown that brominated derivatives can induce apoptosis and inhibit cell proliferation. The introduction of bromine into the molecular structure enhances the cytotoxic potential against cancer cells while maintaining lower toxicity towards normal cells .
Synthesis of Thiazole Derivatives
1-(3-Bromo-4-(bromomethyl)phenyl)ethanone serves as a key intermediate in the synthesis of thiazole derivatives through one-pot reactions involving primary amines and carbon disulfide. This method has been optimized using microwave irradiation to improve yields and reduce reaction times, demonstrating its utility in synthetic methodologies .
Development of Novel Compounds
The compound has been utilized as a precursor in the synthesis of various biologically active molecules, including those targeting specific pathways in viral replication and tumor growth. Its reactivity allows for further functionalization, making it an attractive building block for medicinal chemists seeking to develop new therapeutic agents .
Cytotoxicity Studies
In a study assessing the cytotoxicity of several brominated compounds, it was found that 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone derivatives exhibited varying degrees of activity against different cancer cell lines. The therapeutic index was calculated to evaluate the safety profile, revealing that certain derivatives maintained low toxicity levels while effectively inhibiting cancer cell growth .
Antimicrobial Evaluation
The antimicrobial properties of brominated compounds have also been investigated, with findings indicating moderate activity against several bacterial strains. The minimal inhibitory concentrations (MICs) were determined, highlighting the potential use of these compounds in developing new antibacterial agents .
Wirkmechanismus
The mechanism by which 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone exerts its effects involves the formation of covalent bonds with target molecules. The bromomethyl group can react with nucleophilic sites on proteins or other biological molecules, leading to the modification of their structure and function. The ethanone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Structural Isomers and Positional Analogs
1-(4-(Bromomethyl)phenyl)ethanone
- Structure : Bromomethyl group at the 4-position; lacks the 3-bromo substituent.
- Synthesis : Used in multi-step reactions, such as alkylation with morpholine (e.g., in acetonitrile with K₂CO₃ at 60°C) to generate morpholine-substituted derivatives .
- Applications : Key precursor in antimicrobial agent synthesis, differing in reactivity due to the absence of the 3-bromo group.
1-(3-Bromo-4-chlorophenyl)ethanone
- Structure : Chlorine replaces the bromomethyl group at the 4-position.
- Properties : The electronegative chlorine alters electronic distribution, reducing steric hindrance compared to the bulkier bromomethyl group. This compound is commercially available at 98% purity for pharmaceutical research .
1-(4-Bromo-2-fluorophenyl)ethanone
- Structure : Fluorine at the 2-position and bromine at the 4-position.
- Reactivity : Fluorine’s strong electron-withdrawing effect enhances the ketone’s electrophilicity, making it suitable for Friedel-Crafts acylations .
Functional Group Variations
3′-Bromo-4′-(1-imidazolyl)acetophenone
- Structure : Imidazole ring replaces the bromomethyl group at the 4-position.
1-(3-(Benzylideneamino)phenyl)ethanone
- Structure: Benzylideneamino group at the 3-position.
- Activity : Exhibits significant antifungal properties (e.g., ED₅₀ = 8 μg/mL against Fusarium oxysporum), outperforming some commercial fungicides .
1-[4-[[4-(Bromomethyl)phenyl]methoxy]-2-hydroxyphenyl]ethanone
- Structure : Contains a bromomethylbenzyloxy group and hydroxyl substituent.
- Synthesis: Prepared via alkylation of 5-allyl-2,4-dihydroxyacetophenone with 4-(bromomethyl)benzyl bromide under basic conditions .
Physicochemical Properties
Biologische Aktivität
1-(3-Bromo-4-(bromomethyl)phenyl)ethanone, with the CAS number 909190-70-1, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a phenyl ring substituted with bromine and a bromomethyl group, which may influence its reactivity and biological activity. The synthesis of such brominated compounds often involves electrophilic aromatic substitution reactions, where bromine serves as both an electron-withdrawing and a sterically hindering group.
Biological Activity Overview
The biological activity of 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone has been investigated across various studies, revealing its potential in several pharmacological applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of brominated phenyl ketones have shown to induce apoptosis in human leukemia cells, suggesting that the presence of bromine may enhance their anticancer properties .
- Antiviral Properties : Some studies have suggested that brominated compounds can interfere with viral replication mechanisms. The structural characteristics of 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone may provide a basis for developing antiviral agents targeting specific viral proteins .
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 10 | Induction of apoptosis via ROS generation |
| Compound B | MCF-7 (Breast) | 15 | Inhibition of tubulin polymerization |
| 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone | PC3 (Prostate) | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The specific mechanisms by which these compounds exert their effects often involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .
Case Studies
- Apoptosis Induction in K562 Cells : A study demonstrated that compounds similar to 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone significantly increased the activity of caspases involved in apoptosis after prolonged exposure. This suggests a strong potential for inducing programmed cell death in leukemia cells .
- Antiviral Activity Against Flaviviruses : Research indicated that brominated phenyl ketones could serve as effective inhibitors against viral envelope proteins, crucial for viral assembly and infection processes. The structural features of these compounds may enhance binding affinity to viral targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone, and how can reaction conditions be optimized?
- Methodology :
- Friedel-Crafts Acylation : Use 3-bromo-4-methylbenzaldehyde with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group. Subsequent bromination at the methyl group can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .
- Key Parameters : Temperature control (0–25°C for bromination), solvent choice (e.g., CCl₄ for radical stability), and stoichiometric ratios (1:1.2 substrate:NBS) to minimize di-brominated byproducts.
- Data Table :
| Method | Yield (%) | Byproducts | Refined Conditions |
|---|---|---|---|
| Friedel-Crafts + NBS | 68–72 | 5–8% di-brominated | 0°C, 12h, CCl₄ solvent |
| Direct Bromination | 55–60 | 10–15% oxidation byproducts | UV light, 24h, inert atmosphere |
Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?
- Methodology :
- ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.5–8.0 ppm (split due to bromine’s anisotropic effects) and a ketone carbonyl signal at ~200 ppm in ¹³C NMR. The bromomethyl group (CH₂Br) shows a triplet at δ 4.3–4.5 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ .
- Data Table :
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| ¹H NMR | δ 4.4 (s, 2H, CH₂Br) | Bromomethyl group |
| ¹³C NMR | δ 196.2 (C=O) | Ketone confirmation |
| IR | 1680 cm⁻¹ (C=O) | Functional group validation |
Advanced Research Questions
Q. How can conflicting crystallographic data arising from disordered bromine atoms be resolved during structural refinement?
- Methodology :
- Use SHELXL for high-resolution refinement, applying restraints to model Br positional disorder. Employ anisotropic displacement parameters and validate with residual density maps .
- Compare with structurally analogous compounds (e.g., 1-(4-Bromophenyl)ethanone, CAS 99-90-1) to identify common packing motifs .
- Example Workflow :
Collect high-resolution (<1.0 Å) X-ray data.
Refine using SHELXL with ISOR and DELU restraints for Br atoms.
Validate using R-factor convergence (<5%) and CheckCIF/PLATON .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s antimicrobial efficacy, and how can SAR studies be designed?
- Methodology :
- Synthetic SAR : Synthesize analogs (e.g., 3-Fluoro or 3-Chloro derivatives) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., bacterial enoyl-ACP reductase) to correlate substituent effects with binding affinity .
- Data Contradiction Analysis :
- Example : A study reported MIC = 8 µg/mL against S. aureus , while another observed MIC = 32 µg/mL . Potential variables:
- Purity : HPLC purity >98% required.
- Assay Conditions : Broth microdilution vs. agar diffusion.
Q. What strategies mitigate cytotoxicity while retaining bioactivity in derivatives of this compound?
- Methodology :
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce direct cytotoxicity.
- ADMET Profiling : Use SwissADME or ADMETLab to predict toxicity (e.g., hepatotoxicity) and optimize logP (<3.5) for reduced cell membrane disruption .
- Case Study :
- Modification : Replacement of bromine with methoxy groups reduced cytotoxicity (IC₅₀ from 12 µM to >100 µM in HeLa cells) but retained antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
